Methyl 3-(bromomethyl)oxetane-3-carboxylate
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Overview
Description
Methyl 3-(bromomethyl)oxetane-3-carboxylate: is an organic compound with the molecular formula C6H9BrO3. It features an oxetane ring, which is a four-membered cyclic ether, substituted with a bromomethyl group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Intramolecular Cyclization: One common method for synthesizing oxetane derivatives involves intramolecular cyclization through C-O bond formation.
Epoxide Ring Opening/Ring Closing: Another approach involves the ring-opening of an epoxide followed by ring-closing to form the oxetane ring.
Industrial Production Methods: Industrial production of methyl 3-(bromomethyl)oxetane-3-carboxylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 3-(bromomethyl)oxetane-3-carboxylate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, thiocyanates, or amines.
Oxidation Products: Various carboxylic acids or ketones can be formed.
Reduction Products: Alcohol derivatives are typically obtained.
Scientific Research Applications
Chemistry: Methyl 3-(bromomethyl)oxetane-3-carboxylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers .
Biology and Medicine: In medicinal chemistry, oxetane derivatives are explored for their potential as drug candidates due to their unique physicochemical properties. They can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: The compound is used in the development of advanced materials, including polymers and resins, due to its ability to undergo various chemical modifications .
Mechanism of Action
The mechanism of action of methyl 3-(bromomethyl)oxetane-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing for various substitution reactions. The oxetane ring can undergo ring-opening reactions, which are useful in synthetic chemistry .
Comparison with Similar Compounds
3-(Bromomethyl)-3-methyloxetane: Similar in structure but lacks the ester group.
3-Methyl-3-oxetanemethanol: Contains a hydroxyl group instead of the ester and bromomethyl groups.
Uniqueness: Methyl 3-(bromomethyl)oxetane-3-carboxylate is unique due to the presence of both the bromomethyl and ester groups, which provide distinct reactivity patterns and potential for diverse chemical transformations .
Properties
IUPAC Name |
methyl 3-(bromomethyl)oxetane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO3/c1-9-5(8)6(2-7)3-10-4-6/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNBBORLQMUICV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(COC1)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2396675-85-5 |
Source
|
Record name | methyl 3-(bromomethyl)oxetane-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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